Aklomide

Descripción

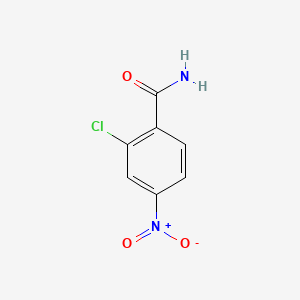

structure

Structure

3D Structure

Propiedades

IUPAC Name |

2-chloro-4-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O3/c8-6-3-4(10(12)13)1-2-5(6)7(9)11/h1-3H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFGSZUNNBQXGMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Cl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3041405 | |

| Record name | 2-Chloro-4-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3011-89-0 | |

| Record name | Aklomide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3011-89-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aklomide [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003011890 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | aklomide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758209 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | aklomide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191832 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-4-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aklomide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.222 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AKLOMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B0E341RA20 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Aklomide: A Technical Deep Dive into its Discovery and Development as an Anticoccidial Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aklomide (2-chloro-4-nitrobenzamide) is a synthetic nitrobenzamide compound that has played a role in the history of anticoccidial drugs for the poultry industry. This technical guide provides a comprehensive overview of the discovery and historical development of this compound, with a focus on its synthesis, initial screening, and early evaluation as a coccidiostat. While detailed quantitative data on its standalone efficacy and specific mechanism of action are not extensively available in publicly accessible literature, this document collates the available information to provide a thorough understanding of its development within the historical context of coccidiosis control.

Discovery and Historical Context

The mid-20th century saw a significant expansion of the poultry industry, which brought with it the challenge of controlling coccidiosis, a parasitic disease caused by protozoa of the genus Eimeria. This period spurred extensive research into chemotherapeutic agents to combat the devastating economic losses caused by the disease. It is within this context that this compound emerged from the research and development efforts of Dr. Salsbury's Laboratories , a prominent animal health company in the United States.[1][2][3][4] Dr. Salsbury's Laboratories was a pioneer in developing health products that enabled the growth of the poultry industry by addressing flock-wide diseases.[1]

Chemical Synthesis of this compound

This compound, chemically known as 2-chloro-4-nitrobenzamide, can be synthesized through multiple routes. The following are two reported methods for its preparation.

Table 1: Synthesis Protocols for this compound (2-chloro-4-nitrobenzamide)

| Method | Starting Material | Reagents | Key Steps |

| Method 1 | 2-chloro-4-nitrobenzoic acid | Thionyl chloride, N,N-dimethylformamide (catalyst), 12% Ammonium hydroxide solution, Dichloromethane | 1. Reaction of 2-chloro-4-nitrobenzoic acid with thionyl chloride in the presence of a catalytic amount of N,N-dimethylformamide to form the corresponding acid chloride. 2. The resulting acid chloride is then reacted with a 12% ammonium hydroxide solution in dichloromethane to yield 2-chloro-4-nitrobenzamide. |

| Method 2 | 2-chloro-4-nitrobenzoyl chloride | 28% Ammonia solution | 1. Dropwise addition of 2-chloro-4-nitrobenzoyl chloride to a stirred 28% ammonia solution at a controlled temperature (10-15°C). 2. The resulting precipitate of 2-chloro-4-nitrobenzamide is then washed and dried. |

Below is a DOT script for the general synthesis workflow of this compound.

Anticoccidial Activity and Efficacy Evaluation

The evaluation of anticoccidial drugs during the mid-20th century often involved in vivo studies in chickens. A notable method from that era is the Morehouse-Baron Method , which was used to assess the efficacy of anticoccidial products. This method evaluates a compound's performance based on three key criteria: mortality, weight gain, and fecal scores. These criteria are combined to calculate a "Performance Index".

While specific efficacy data for this compound as a standalone drug is scarce in the available literature, it was a component of combination anticoccidial products. For instance, this compound was often formulated with other compounds such as Sulfanitran and Roxarsone.

Experimental Protocols

A general protocol for evaluating anticoccidial efficacy in vivo, based on the principles of the time, would involve the following steps:

-

Animal Model: Young, coccidia-free chickens are used.

-

Infection: Birds are orally inoculated with a standardized dose of sporulated Eimeria oocysts. Different species of Eimeria (e.g., E. tenella, E. acervulina) would be used to assess the spectrum of activity.

-

Treatment Groups:

-

Uninfected, untreated controls.

-

Infected, untreated controls.

-

Infected, treated groups receiving varying concentrations of the test compound (this compound) in their feed.

-

-

Data Collection:

-

Mortality: Recorded daily.

-

Weight Gain: Measured over the course of the experiment.

-

Fecal Score: A subjective score based on the appearance and consistency of the droppings, indicating the severity of the infection.

-

Lesion Score: Post-mortem examination of the intestines to score the severity of lesions caused by the coccidia.

-

-

Data Analysis: The data from the treated groups are compared to the control groups to determine the efficacy of the drug.

Below is a DOT script illustrating a typical experimental workflow for evaluating anticoccidial efficacy.

Mechanism of Action

The precise biochemical mechanism of action of this compound against Eimeria parasites has not been extensively elucidated in the available scientific literature. For many early synthetic anticoccidials, including nitrobenzamides, the exact molecular targets and affected signaling pathways remain unknown.[1] It is hypothesized that, like other nitroaromatic compounds, this compound's activity may be related to the disruption of fundamental metabolic pathways within the parasite. However, without specific studies, this remains speculative.

Toxicity

Conclusion

This compound represents an early development in the chemical synthesis of anticoccidial drugs, originating from the pioneering work of Dr. Salsbury's Laboratories. While it has been used in combination with other drugs to control coccidiosis in poultry, a comprehensive, publicly available dataset on its standalone efficacy, mechanism of action, and detailed toxicology is lacking. This technical guide provides a summary of the known information regarding its discovery, synthesis, and the methods used for its evaluation, placing it within the historical context of the fight against a major poultry disease. Further research would be necessary to fully characterize the pharmacological and toxicological profile of this historical anticoccidial agent.

References

- 1. Dr. Salsbury's Laboratories, Main Office and Production Laboratory Building - Wikipedia [en.wikipedia.org]

- 2. s3.amazonaws.com [s3.amazonaws.com]

- 3. 1950s Dr. Salsbury's Laboratories Charles City Iowa Sulquin Poultry Coccidosis | eBay [ebay.com]

- 4. Dr. Salsbury's Laboratories Photograph Collection: American Poultry Historical Society Papers | National Agricultural Library [nal.usda.gov]

An In-depth Technical Guide to Aklomide: Chemical Structure and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure and physicochemical properties of Aklomide, a coccidiostat agent. The information is presented to support research and development activities, with quantitative data summarized in tables and detailed experimental protocols for key property determinations.

Chemical Identity and Structure

This compound, known chemically as 2-chloro-4-nitrobenzamide, is an aromatic amide. Its structure is characterized by a benzene ring substituted with a chlorine atom, a nitro group, and an amide group.

Chemical Structure Representation

The structural arrangement of this compound's functional groups is crucial to its chemical behavior and biological activity. A logical representation of its molecular graph is provided below.

Caption: Logical graph of this compound's molecular structure.

Chemical Identifiers

For unambiguous identification, a compound is assigned various standard identifiers. The key identifiers for this compound are summarized in the table below.[1][2][3]

| Identifier | Value |

| IUPAC Name | 2-chloro-4-nitrobenzamide[1] |

| CAS Number | 3011-89-0[1][3] |

| Molecular Formula | C₇H₅ClN₂O₃[1][2] |

| SMILES | C1=CC(=C(C=C1--INVALID-LINK--[O-])Cl)C(=O)N[1] |

| InChI | InChI=1S/C7H5ClN2O3/c8-6-3-4(10(12)13)1-2-5(6)7(9)11/h1-3H,(H2,9,11)[1][2] |

| InChIKey | GFGSZUNNBQXGMK-UHFFFAOYSA-N[1][2] |

Physicochemical Properties

The physicochemical properties of a compound are fundamental to understanding its behavior in both chemical and biological systems. These properties influence absorption, distribution, metabolism, and excretion (ADME) profiles in drug development.

Summary of Properties

The key physicochemical data for this compound are compiled below.

| Property | Value |

| Molecular Weight | 200.58 g/mol [1][2] |

| Melting Point | 172 °C[2] |

| logP (predicted) | 1.4[1][4] |

| Solubility (DMSO) | 45 mg/mL (224.35 mM)[5] |

| Appearance | White crystalline solid |

Experimental Protocols

Accurate determination of physicochemical properties relies on standardized and reproducible experimental methods. This section details the general protocols for measuring key properties listed above.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of a substance's purity.[6][7] Impurities typically cause a depression and broadening of the melting range.[7][8] The capillary method is a widely used and reliable technique.[9]

Principle: A small, powdered sample is heated slowly in a capillary tube, and the temperature range from the first sign of melting to complete liquefaction is recorded.[7]

Methodology:

-

Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.[6][10] The tube is tapped gently to ensure dense packing.[8][10]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or DigiMelt instrument).[6][8]

-

Preliminary Measurement: A rapid heating run (10-20 °C/min) is performed to determine an approximate melting range.[8]

-

Accurate Measurement: A new sample is prepared. The apparatus is heated to a temperature approximately 15-20 °C below the estimated melting point.[8][10] The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.[7][8]

-

Data Recording: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes liquid (T₂) are recorded. The melting range is reported as T₁ - T₂.

Caption: Workflow for melting point determination.

Water Solubility (OECD 105 - Flask Method)

Water solubility is a crucial parameter for environmental fate assessment and is essential for developing pharmaceutical formulations.[11] The OECD Guideline 105 describes the flask method, which is suitable for substances with solubilities above 10⁻² g/L.[12][13]

Principle: An excess amount of the solid substance is agitated in water at a constant temperature until equilibrium is reached. The concentration of the substance in the aqueous solution is then determined after separating the undissolved solid.[11]

Methodology:

-

Preliminary Test: A simple test is run to estimate the approximate solubility and the time needed to reach equilibrium.[12]

-

Equilibration: An excess amount of this compound is added to a flask containing purified water. The flask is sealed and agitated (e.g., in a shaker bath) at a constant temperature (typically 20 °C) for a sufficient period (e.g., 24-48 hours) to ensure saturation.[12]

-

Phase Separation: The suspension is allowed to stand to let solids settle. The saturated aqueous phase is then separated from the undissolved solid by centrifugation or filtration.

-

Analysis: The concentration of this compound in the clear aqueous solution is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[11]

-

Calculation: The water solubility is reported in units of mass per volume (e.g., g/L or mg/mL) at the specified temperature.

n-Octanol/Water Partition Coefficient (logP) (OECD 107 - Shake Flask Method)

The n-octanol/water partition coefficient (Pₒₙ) or its logarithm (logP) is a measure of a chemical's lipophilicity. It is a key parameter for predicting a drug's membrane permeability and bioaccumulation potential. The shake flask method is a classic approach for determining logP values between -2 and 4.[14][15]

Principle: The compound is dissolved in a two-phase system of n-octanol and water. After equilibration, the concentration of the compound in each phase is measured. The partition coefficient is the ratio of the concentration in the n-octanol phase to that in the aqueous phase.[14]

Methodology:

-

Preparation: n-Octanol and water are mutually saturated by stirring together for 24 hours before use. A stock solution of this compound is prepared in n-octanol.

-

Partitioning: A measured volume of the n-octanol stock solution and a measured volume of water are combined in a vessel (e.g., a separatory funnel or centrifuge tube). The vessel is shaken vigorously to facilitate partitioning until equilibrium is reached (typically 5-30 minutes).[15]

-

Phase Separation: The two phases are separated. Centrifugation is typically required to ensure a clean separation of the emulsion.[15]

-

Analysis: The concentration of this compound in both the n-octanol and water phases is determined using a suitable analytical method (e.g., HPLC-UV).

-

Calculation: The partition coefficient (Pₒₙ) is calculated as: Pₒₙ = Cₒ꜀ₜₐₙₒₗ / Cₙₐₜₑᵣ The final result is expressed as log₁₀(Pₒₙ). The experiment is typically repeated with different solvent volume ratios to ensure consistency.[14]

Caption: Workflow for logP determination via Shake Flask Method.

References

- 1. This compound | C7H5ClN2O3 | CID 2075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. This compound [webbook.nist.gov]

- 4. PubChemLite - this compound (C7H5ClN2O3) [pubchemlite.lcsb.uni.lu]

- 5. This compound | Antibiotic | Parasite | TargetMol [targetmol.com]

- 6. Determination of Melting Point [wiredchemist.com]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 9. westlab.com [westlab.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. filab.fr [filab.fr]

- 12. laboratuar.com [laboratuar.com]

- 13. oecd.org [oecd.org]

- 14. acri.gov.tw [acri.gov.tw]

- 15. oecd.org [oecd.org]

An In-depth Technical Guide to the Synthesis of 2-chloro-4-nitrobenzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-chloro-4-nitrobenzamide, a key intermediate in the pharmaceutical and agrochemical industries. This document details the core synthetic routes, providing in-depth experimental protocols and quantitative data to support research and development activities.

Introduction

2-chloro-4-nitrobenzamide is a crucial building block in the synthesis of various organic compounds. Its chemical structure, featuring a chlorinated and nitrated benzene ring attached to an amide group, offers versatile reactivity for the development of novel molecules. This guide will focus on the most common and efficient laboratory-scale synthesis methods for this compound.

Core Synthesis Pathways

There are two primary and well-established pathways for the synthesis of 2-chloro-4-nitrobenzamide. The choice of pathway often depends on the availability of starting materials and the desired scale of the reaction.

-

Pathway 1: Amidation of 2-chloro-4-nitrobenzoyl chloride.

-

Pathway 2: Two-step synthesis from 2-chloro-4-nitrobenzoic acid.

A potential third pathway, while less commonly documented for this specific molecule, involves the hydrolysis of 2-chloro-4-nitrobenzonitrile. This guide will focus on the two primary, experimentally validated routes.

Pathway 1: Synthesis from 2-chloro-4-nitrobenzoyl chloride

This is a direct and high-yielding, single-step synthesis route. It involves the reaction of a reactive acid chloride with an ammonia solution.

Overall Reaction

Caption: Pathway 1: Amidation of 2-chloro-4-nitrobenzoyl chloride.

Experimental Protocol

The following protocol is based on established laboratory procedures[1]:

-

To a stirred 28% ammonia solution (2000 ml), 2-chloro-4-nitrobenzoyl chloride (460 g, 2.1 mol) is added dropwise.

-

The temperature of the reaction mixture is maintained between 10°C and 15°C during the addition.

-

After the addition is complete, the resulting precipitate is collected by filtration.

-

The collected solid is washed with water and then with 30% methanol.

-

The product is dried to yield 2-chloro-4-nitrobenzamide.

Quantitative Data

| Parameter | Value | Reference |

| Yield | 90% | [1] |

| Melting Point | 168°-170° C | [1] |

| Purity | >98.0% (by GC) | |

| Appearance | White to light yellow powder/crystal |

Pathway 2: Synthesis from 2-chloro-4-nitrobenzoic acid

Overall Reaction Workflow

Caption: Pathway 2: Two-step synthesis from 2-chloro-4-nitrobenzoic acid.

Experimental Protocol

The following protocol is a detailed method for this two-step synthesis:

Step 1: Formation of 2-chloro-4-nitrobenzoyl chloride

-

In a reaction vessel, 2-chloro-4-nitrobenzoic acid (20.157 g, 100 mmol) is mixed with thionyl chloride (100 ml).

-

A catalytic amount of dry N,N-dimethylformamide (3 drops) is added.

-

The mixture is heated at reflux for 3 hours.

-

After the reaction is complete, the excess thionyl chloride is removed by evaporation under reduced pressure.

Step 2: Amidation

-

The residue from Step 1 is dissolved in 100 ml of dry dichloromethane and cooled.

-

To this cold solution, 100 ml of 12% ammonium hydroxide solution is added dropwise.

-

The mixture is stirred for an additional 2 hours.

-

400 g of ice is then added, and stirring is continued until all the ice has melted.

-

The precipitated solid is collected by filtration and washed thoroughly with water.

-

The product is dried in a vacuum dryer to yield pure 2-chloro-4-nitrobenzamide.

Quantitative Data

| Parameter | Value | Reference |

| Overall Yield | 85% | |

| Analytical Data | ||

| Retention Time | 1.93 min | |

| Mass Spectrum (M+H)+ | 201, 199 | |

| 1H NMR (DMSO-d6, 300MHz), δ(ppm) | 8.24 (bs, 2H), 8.13 (s, 1H), 7.87 (s, 1H), 7.81 (d, J = 8.04Hz, 1H) |

Characterization Data

A summary of the key characterization data for 2-chloro-4-nitrobenzamide is provided below.

| Property | Value |

| Physical Properties | |

| Molecular Formula | C₇H₅ClN₂O₃ |

| Molecular Weight | 200.58 g/mol |

| Melting Point | 168°-170° C[1] |

| Appearance | White to light yellow crystalline powder |

| Spectroscopic Data | |

| Mass Spectrum (m/z) | A mass spectrum for 2-chloro-4-nitrobenzamide is available in public databases such as the MassBank of North America (MoNA)[2]. The spectrum shows characteristic fragmentation patterns for the molecule. |

| Infrared (IR) Spectrum | While a spectrum for the target molecule is not directly provided in the search results, IR spectra for closely related compounds are available, suggesting that characteristic peaks for the amide (N-H stretch, C=O stretch), nitro (N-O stretch), and chloro-aromatic groups would be expected. |

| Purity | |

| Gas Chromatography (GC) | >98.0%[3] |

Synthesis of Starting Materials

The primary precursor for both pathways is either 2-chloro-4-nitrobenzoic acid or its corresponding acid chloride. The synthesis of 2-chloro-4-nitrobenzoic acid can be achieved from 2-chloro-4-nitrotoluene.

Synthesis of 2-chloro-4-nitrobenzoic acid from Toluene

A multi-step synthesis can be employed to produce 2-chloro-4-nitrobenzoic acid from toluene. This involves a sequence of electrophilic aromatic substitution and oxidation reactions[4].

Caption: Synthesis route to 2-chloro-4-nitrobenzoic acid from toluene.

Safety Considerations

-

2-chloro-4-nitrobenzoyl chloride: This compound is corrosive and a lachrymator. Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.

-

2-chloro-4-nitrobenzoic acid: This compound is an irritant. Avoid contact with skin and eyes.

-

Thionyl chloride: This is a highly corrosive and toxic reagent that reacts violently with water. All operations should be carried out in a fume hood.

-

Ammonia solution: Concentrated ammonia is corrosive and has a pungent odor. Handle in a well-ventilated area.

Always consult the Safety Data Sheet (SDS) for each reagent before commencing any experimental work.

Conclusion

The synthesis of 2-chloro-4-nitrobenzamide can be efficiently achieved through two primary pathways, both of which offer high yields and relatively straightforward experimental procedures. The choice between the amidation of the pre-formed acid chloride or the two-step synthesis from the carboxylic acid will depend on the specific needs and resources of the laboratory. This guide provides the necessary technical details to enable researchers and scientists to successfully synthesize and characterize this important chemical intermediate.

References

Aklomide and its Anticoccidial Mechanism in Eimeria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aklomide is a synthetic chemical compound that has been utilized as a coccidiostat in the poultry industry for the control of Eimeria infections, the causative agent of coccidiosis. Despite its historical use, often in combination with other anticoccidial agents, the precise molecular mechanism of action of this compound against Eimeria parasites is not extensively detailed in contemporary scientific literature. This technical guide synthesizes the available information regarding its activity, efficacy when used in combination, and the standard experimental protocols employed to evaluate its anticoccidial effects. The guide highlights the need for further research to elucidate its specific biochemical pathways and molecular targets within the parasite.

Introduction

Coccidiosis, caused by protozoan parasites of the genus Eimeria, is a significant disease in poultry, leading to substantial economic losses through mortality, reduced weight gain, and impaired feed conversion.[1] Control of this disease has heavily relied on the prophylactic use of anticoccidial drugs.[2] this compound (2-chloro-4-nitrobenzamide) is a chemical coccidiostat that has been used to prevent and control coccidiosis.[3] Unlike ionophores, which disrupt ion transport across the parasite's cell membrane, chemical coccidiostats like this compound are thought to act on specific metabolic pathways within the parasite.[2] However, the exact nature of this interaction for this compound remains poorly defined. This document aims to provide a comprehensive overview of the current understanding of this compound's role as an anticoccidial agent.

Putative Mechanism of Action

The specific molecular target and the precise mechanism of action of this compound in Eimeria are not well-documented in the available scientific literature. It is broadly classified as a coccidiostat, suggesting that it inhibits the development and reproduction of the parasite rather than directly killing it.[3] The activity of many chemical coccidiostats involves interference with critical metabolic pathways, such as cofactor synthesis or mitochondrial respiration.[4] However, which of these, if any, is the primary target of this compound has not been definitively established. Further targeted research, including metabolomic and transcriptomic studies on this compound-exposed Eimeria, is necessary to elucidate its specific mode of action.

Efficacy Data (in Combination)

This compound has often been used in combination with other anticoccidial compounds, which can broaden the spectrum of activity and enhance efficacy.[5] One notable combination is with sulfanitran. The following table summarizes efficacy data for a product containing this compound and sulfanitran against Eimeria tenella.

| Product | Active Ingredients | Performance Index * | Conclusion | Reference |

| Novastat | 0.025% this compound and 0.02% Sulfanitran | 287 | Effective in prevention and control of E. tenella infection | [3] |

| Novastat-3 | 0.025% this compound, 0.02% Sulfanitran, and 0.005% Roxarsone | 291 | Effective in prevention and control of E. tenella infection | [3] |

| Nonmedicated-Infected Control | N/A | 99 | N/A | [3] |

*The Performance Index is a composite score based on mortality, weight gain, and fecal scores.[3]

Experimental Protocols for Anticoccidial Drug Evaluation

The evaluation of anticoccidial drugs like this compound typically involves standardized in vivo trials in chickens. These protocols are designed to assess the drug's ability to control the pathological and performance-depressing effects of a controlled Eimeria infection.

General In Vivo Efficacy Trial Protocol

A standard battery cage trial is a common method for evaluating anticoccidial efficacy.

-

Animal Model: Young, coccidia-free broiler chickens are typically used.

-

Housing: Birds are housed in wire-floored battery cages to prevent exogenous reinfection from feces.

-

Acclimation: A period of acclimation (e.g., several days) is allowed before the trial begins.

-

Dietary Treatments:

-

Uninfected, unmedicated control.

-

Infected, unmedicated control.

-

Infected, medicated groups with varying concentrations of the test compound (e.g., this compound).

-

-

Infection: Birds in the infected groups are orally inoculated with a standardized dose of sporulated Eimeria oocysts of one or more species (e.g., E. tenella, E. acervulina).

-

Data Collection:

-

Performance: Body weight gain and feed conversion ratio are measured throughout the trial.

-

Lesion Scoring: At a specific time post-infection (typically 5-7 days), a subset of birds from each group is euthanized, and the intestines are examined for lesions. Lesions are scored on a scale of 0 to 4, with higher scores indicating more severe pathology.[3]

-

Oocyst Counts: Fecal samples are collected for a period post-infection, and the number of oocysts per gram of feces is determined using a McMaster chamber.[6]

-

Mortality: Daily mortality is recorded.

-

-

Statistical Analysis: Data are statistically analyzed to determine significant differences between treatment groups.

The following diagram illustrates a typical workflow for an in vivo anticoccidial efficacy trial.

References

- 1. A meta-analysis of the effect of Eimeria spp. and/or Clostridium perfringens infection on the microbiota of broiler chickens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Coccidiostats and Poultry: A Comprehensive Review and Current Legislation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Understanding the interactions between Eimeria infection and gut microbiota, towards the control of chicken coccidiosis: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Focused review: The role of drug combinations for the control of coccidiosis in commercially reared chickens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Relative value of oocyst counts in evaluating anticoccidial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Metabolic Journey of Acrylamide: An In-depth Technical Guide

A Note on Terminology: This guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of Acrylamide. Initial searches for "Aklomide" yielded limited specific data, suggesting that "Acrylamide," a structurally similar and extensively studied compound, was the likely subject of interest. This compound is chemically defined as 2-chloro-4-nitrobenzamide.

This technical guide is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the pharmacokinetic profile of Acrylamide. The following sections summarize key quantitative data, outline experimental methodologies, and visualize metabolic pathways to facilitate a deeper understanding of this compound's interaction with biological systems.

Absorption

Acrylamide is readily absorbed through oral, dermal, and inhalation routes. Following oral administration, it is rapidly absorbed from the gastrointestinal tract.

Table 1: Oral Bioavailability of Acrylamide

| Species | Dosage | Bioavailability (%) | Reference |

| Rats | Diet | 32-44 | [1] |

| Rats | Aqueous Gavage | 60-98 | [1] |

| Mice | Diet | 23 | [1] |

| Mice | Aqueous Gavage | 32-52 | [1] |

Distribution

Upon absorption, acrylamide is widely distributed throughout the body. Studies in rodents have shown distribution to various tissues, with no significant evidence of accumulation.

Table 2: Tissue Distribution of Acrylamide in Male Sprague-Dawley Rats (50 mg/kg Oral Dose)

| Time Point | Tissues with Highest Radioactivity | Reference |

| 28 hours | Gastric content, stomach, lung, bone marrow, skin | [2] |

| 144 hours | Lung, bone marrow, esophagus | [2] |

In a study involving pregnant mice, orally administered [14C]acrylamide was found to distribute to the pancreas, blood, and thymus. Notably, the infection with coxsackievirus B3 was shown to alter the tissue distribution, decreasing radioactivity in the pancreas while increasing it in the blood and thymus[3].

Metabolism

The metabolism of acrylamide is a critical determinant of its toxicity. It proceeds primarily through two main pathways: direct conjugation with glutathione (GSH) and oxidation to its epoxide metabolite, glycidamide (GA).[4]

-

Oxidation Pathway (Phase I): Cytochrome P450 2E1 (CYP2E1) is the principal enzyme responsible for oxidizing acrylamide to glycidamide.[4][5][6] Glycidamide is a reactive metabolite that can form adducts with DNA and proteins, contributing to the genotoxicity and carcinogenicity of acrylamide.[4]

-

Glutathione Conjugation (Phase II): Both acrylamide and glycidamide can be detoxified by conjugation with glutathione, a reaction catalyzed by glutathione S-transferases (GSTs).[4][7] These conjugates are further metabolized to mercapturic acids, which are then excreted in the urine.[4]

The balance between the CYP2E1-mediated activation to glycidamide and the GST-mediated detoxification is a key factor in the overall toxicity of acrylamide.

Metabolic Pathway of Acrylamide

Caption: Metabolic pathways of Acrylamide.

Excretion

Acrylamide and its metabolites are primarily eliminated from the body through urinary excretion. A smaller proportion is excreted in the feces.

Table 3: Excretion of Acrylamide and its Metabolites

| Species | Dose | Route | % of Dose in Urine | % of Dose in Feces | Time Frame | Reference |

| Rats | 50 mg/kg | Oral | Majority | ~10% | 144 hours | [2] |

| Rats | 20 µg/kg | Oral Gavage | 66.3% (as metabolites) | - | 96 hours | [8] |

| Rats | 100 µg/kg | Oral Gavage | 70.5% (as metabolites) | - | 96 hours | [8] |

| Humans | 0.5 µg/kg | Oral | 71.3% (as metabolites) | - | 94 hours | [8] |

| Humans | 20 µg/kg | Oral | 70.0% (as metabolites) | - | 94 hours | [8] |

Studies have shown species-specific differences in the metabolic profile of excreted products. In humans, the major urinary metabolite is N-acetyl-S-(2-carbamoylethyl)-L-cysteine (AAMA), derived from the direct conjugation of acrylamide with glutathione. In rats, a larger proportion of the dose is excreted as metabolites of glycidamide, such as N-acetyl-S-(2-carbamoyl-2-hydroxyethyl)-L-cysteine (GAMA).[8][9][10]

Table 4: Proportions of Major Urinary Metabolites (% of Administered Dose)

| Species | Dose | AAMA | GAMA | AAMA-sulfoxide | Reference |

| Rats | 20 µg/kg | 33.6% | 32.7% | Not Detected | [8] |

| Rats | 100 µg/kg | 38.8% | 31.7% | Not Detected | [8] |

| Humans | 0.5 µg/kg | 51.7% | 6.3% | 13.2% | [8] |

| Humans | 20 µg/kg | 49.2% | 6.4% | 14.5% | [8] |

Experimental Protocols

A variety of analytical methods are employed to study the ADME of acrylamide. The selection of a specific protocol depends on the biological matrix and the target analyte (acrylamide or its metabolites).

Quantification of Acrylamide and Glycidamide in Biological Matrices

A common and sensitive method for the simultaneous quantification of acrylamide and its metabolite glycidamide in plasma, urine, and various tissues is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11]

Experimental Workflow for LC-MS/MS Analysis

Caption: LC-MS/MS experimental workflow.

-

Sample Preparation: A simple protein precipitation method is often utilized.[11]

-

Lower Limit of Quantification (LLOQ):

-

Validation: The assay is typically validated for linearity, sensitivity, accuracy, precision, recovery, and stability.[11]

Analysis of Hemoglobin Adducts

Hemoglobin adducts of acrylamide and glycidamide serve as important biomarkers of exposure. High-throughput methods using liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been developed for their analysis in blood samples.[12]

-

Methodology: The protocol often involves the Edman reaction, followed by protein precipitation and solid-phase extraction (SPE) to isolate the reaction products.[12]

-

Quantification: Stable-isotope labeled peptides are used as internal standards for accurate quantification.[12]

-

Automation: The method can be performed on automated liquid handling and SPE systems for high-throughput analysis.[12]

Animal Studies for Pharmacokinetic Analysis

-

Animal Models: Male Sprague-Dawley or Fischer 344 rats are commonly used.[2][8]

-

Dosing: Acrylamide is administered, often as a radiolabeled compound (e.g., [1-14C]AMD or 13C3-AA), via oral gavage or in drinking water.[2][8]

-

Sample Collection: Blood, urine, and feces are collected at various time points post-administration. Tissues may be collected at the end of the study.[2][8]

-

Analysis: Radioactivity in samples is measured by liquid scintillation counting. The parent compound and its metabolites are identified and quantified using techniques like LC-MS/MS.[2][8]

References

- 1. HEALTH EFFECTS - TOXICOLOGICAL PROFILE FOR ACRYLAMIDE - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of acrylamide after oral administration in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Acrylamide tissue distribution and genotoxic effects in a common viral infection in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The role of human cytochrome P450 enzymes in metabolism of acrylamide in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The role of human cytochrome P450 enzymes in metabolism of acrylamide in vitro | Semantic Scholar [semanticscholar.org]

- 7. Studies on in vitro metabolism of acrylamide and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Toxicokinetics of acrylamide in rats and humans following single oral administration of low doses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Toxicokinetics and internal exposure of acrylamide: new insight into comprehensively profiling mercapturic acid metabolites as short-term biomarkers in rats and Chinese adolescents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Comparison of acrylamide metabolism in humans and rodents. | Semantic Scholar [semanticscholar.org]

- 11. Determination of acrylamide and glycidamide in various biological matrices by liquid chromatography-tandem mass spectrometry and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. LC/MS/MS method for the analysis of acrylamide and glycidamide hemoglobin adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

Aklomide and the Eimeria Life Cycle: An In-depth Technical Guide

Aklomide is a synthetic anticoccidial agent belonging to the benzamide group, historically used in the poultry industry to control coccidiosis, a parasitic disease caused by protozoa of the genus Eimeria. While it has been utilized as a coccidiostat, detailed public information regarding its specific mechanism of action on the various stages of the Eimeria life cycle is limited in currently accessible scientific literature. This guide synthesizes the available information and outlines the general experimental approaches used to evaluate such compounds.

Overview of this compound's Anticoccidial Activity

This compound has been primarily employed as a coccidiostat, a substance that inhibits the development and reproduction of coccidia rather than killing the parasites outright. It is often formulated in combination with other anticoccidial drugs, such as sulfanitran, to broaden the spectrum of activity and enhance efficacy. One such combination product, Novastat, contains 0.025% this compound and 0.02% sulfanitran and has demonstrated effectiveness in controlling infections with Eimeria tenella.[1]

While the precise molecular targets of this compound within the Eimeria parasite are not well-documented in recent literature, its classification as a coccidiostat suggests that it interferes with essential metabolic or developmental processes.

The Eimeria Life Cycle: Potential Stages for this compound Intervention

The complex life cycle of Eimeria involves both exogenous and endogenous stages, each presenting potential targets for anticoccidial drugs.[2][3]

-

Sporogony (Exogenous Stage): This stage occurs outside the host in the litter and involves the development of non-infectious oocysts into infectious sporulated oocysts. Coccidiostats can potentially inhibit this process, reducing the environmental load of infectious parasites.[4]

-

Schizogony (Asexual Endogenous Stage): Following ingestion of sporulated oocysts, sporozoites are released and invade intestinal epithelial cells. Inside the host cells, they undergo multiple rounds of asexual reproduction (schizogony or merogony), forming schizonts that contain numerous merozoites. This rapid multiplication is a key factor in the pathology of coccidiosis.

-

Gametogony (Sexual Endogenous Stage): Merozoites released from the schizonts can invade new host cells and differentiate into male (microgametes) and female (macrogametes) sexual forms. Fertilization leads to the formation of a zygote, which develops into an oocyst that is shed in the feces.

The general mode of action for many coccidiostats involves the inhibition of the intracellular developmental stages, particularly schizogony, thereby preventing the massive proliferation of the parasite that leads to clinical disease.

Experimental Protocols for Evaluating Anticoccidial Effects

Oocyst Sporulation Inhibition Assay

This in vitro assay evaluates the effect of a compound on the exogenous development of Eimeria.

Methodology:

-

Oocyst Collection and Purification: Unsporulated oocysts are collected from the feces of experimentally infected birds and purified by flotation in a saturated salt or sugar solution.

-

Treatment: Purified oocysts are incubated in a solution containing the test compound (e.g., this compound) at various concentrations. A control group is incubated in a solution without the compound.

-

Sporulation Conditions: The oocyst suspensions are placed in a shallow layer in a petri dish or flask and incubated under conditions of optimal temperature (e.g., 25-29°C) and aeration for 48-72 hours to allow for sporulation.

-

Assessment: The percentage of sporulated oocysts is determined by microscopic examination. A sporulated oocyst contains four sporocysts. The inhibition of sporulation is calculated by comparing the sporulation rate in the treated groups to the control group.

Sporozoite Invasion Assay

This in vitro assay assesses the ability of a compound to prevent the invasion of host cells by sporozoites.[5]

Methodology:

-

Cell Culture: A monolayer of a suitable host cell line (e.g., Madin-Darby Bovine Kidney - MDBK cells) is grown in a multi-well plate.

-

Sporozoite Excystation: Sporulated oocysts are treated with a solution of bile salts and trypsin to induce the release of sporozoites.

-

Treatment and Infection: The host cell monolayer is treated with the test compound before, during, or after the addition of the freshly excysted sporozoites.

-

Incubation: The infected cell cultures are incubated to allow for sporozoite invasion.

-

Quantification: The number of intracellular sporozoites is quantified. This can be done by various methods, including microscopic counting after staining, or by using molecular techniques such as quantitative PCR (qPCR) to measure the amount of parasite DNA within the host cells. The percentage of invasion inhibition is calculated relative to the untreated control.

Merozoite Development (Reproduction Inhibition) Assay

This in vitro assay evaluates the effect of a compound on the intracellular development of the parasite, specifically the formation of merozoites.[5]

Methodology:

-

Infection of Host Cells: A host cell monolayer is infected with sporozoites as described above.

-

Treatment: After allowing for sporozoite invasion, the infected cells are treated with the test compound at various concentrations.

-

Incubation: The treated, infected cultures are incubated for a period that allows for the development of schizonts and the subsequent formation of merozoites (typically 48-72 hours).

-

Assessment: The effect on merozoite development can be assessed in several ways:

-

Microscopic Examination: The number and morphology of developing schizonts can be observed.

-

Oocyst Production: In some cell culture systems that support the full life cycle, the number of oocysts produced can be counted.

-

Molecular Quantification: qPCR can be used to measure the replication of parasite DNA, which correlates with merozoite production. The percentage of reproduction inhibition is then calculated.

-

Data Presentation

Due to the lack of specific quantitative data for this compound in the available literature, the following tables are presented as templates for how such data would be structured.

Table 1: Effect of this compound on Eimeria tenella Oocyst Sporulation

| This compound Concentration (µg/mL) | Mean Sporulation Rate (%) | Standard Deviation | % Inhibition |

| 0 (Control) | 0 | ||

| 1 | |||

| 10 | |||

| 100 |

Table 2: Effect of this compound on Eimeria tenella Sporozoite Invasion

| This compound Concentration (µg/mL) | Mean Invasion Rate (%) | Standard Deviation | % Inhibition |

| 0 (Control) | 0 | ||

| 1 | |||

| 10 | |||

| 100 |

Table 3: Effect of this compound on Eimeria tenella Merozoite Development (Reproduction)

| This compound Concentration (µg/mL) | Mean Parasite DNA (relative quantification) | Standard Deviation | % Inhibition |

| 0 (Control) | 0 | ||

| 1 | |||

| 10 | |||

| 100 |

Signaling Pathways and Experimental Workflows

As no specific information is available on the signaling pathways in Eimeria affected by this compound, a generalized experimental workflow for screening anticoccidial compounds is presented below.

Caption: Generalized workflow for in vitro screening of anticoccidial compounds.

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. Overview of Poultry Eimeria Life Cycle and Host-Parasite Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Life cycle stages, specific organelles and invasion mechanisms of Eimeria species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Suppression of Eimeria tenella Sporulation by Disinfectants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anticoccidial efficacy testing: In vitro Eimeria tenella assays as replacement for animal experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular Targets of Aklomide in Protozoa: An Uncharted Scientific Territory

A comprehensive review of existing scientific literature reveals a significant knowledge gap regarding the specific molecular targets of the anticoccidial drug Aklomide (2-chloro-4-nitrobenzamide) within protozoan parasites. While its efficacy as a coccidiostat, particularly against Eimeria species in poultry, is documented, its precise mechanism of action at the molecular level remains largely unelucidated in publicly available research.

This compound has been utilized in veterinary medicine, often in combination with other compounds such as Sulfanitran, to control coccidiosis, a parasitic disease of the intestinal tract. Its role is primarily understood as that of a coccidiostat, meaning it inhibits the development and reproduction of the parasite rather than directly killing it. This activity is crucial in managing the clinical signs of the disease and reducing oocyst shedding, thereby limiting the spread of the parasite.

Despite its use, detailed investigations into which specific enzymes, proteins, or metabolic pathways this compound interacts with within the protozoan cell are not described in the accessible scientific literature. General studies on anticoccidial drugs highlight various potential mechanisms of action, including the disruption of metabolic pathways essential for the parasite's survival, such as energy metabolism or nucleic acid synthesis. However, a direct link between this compound and a specific molecular target has not been established.

The absence of this critical information precludes the development of a detailed technical guide as requested. Consequently, quantitative data on binding affinities, inhibition constants, and detailed experimental protocols for target identification specific to this compound are not available. Similarly, the creation of diagrams for signaling pathways or experimental workflows is not feasible without a known target or mechanism.

Future Research Directions

To elucidate the molecular targets of this compound in protozoa, a dedicated research effort employing modern drug discovery and molecular biology techniques would be necessary. The following experimental approaches could be pivotal in identifying its mechanism of action:

-

Affinity Chromatography and Mass Spectrometry: This proteomic approach could be used to identify proteins from protozoan lysates that directly bind to this compound.

-

Enzyme Inhibition Assays: A broad panel of key metabolic enzymes from Eimeria could be screened for inhibition by this compound.

-

Metabolomic Analysis: Comparing the metabolic profiles of this compound-treated and untreated protozoa could reveal which metabolic pathways are disrupted by the drug.

-

Genetic Approaches: Inducing resistance to this compound in a laboratory setting and sequencing the genomes of resistant parasites could identify mutations in the gene encoding the drug's target.

Below is a conceptual workflow illustrating how such a research program might be structured.

Conceptual workflow for identifying the molecular target of this compound.

Aklomide: A Review of its Basic Toxicological Profile

Chemical and Physical Properties

| Property | Value |

| Chemical Formula | C₇H₅ClN₂O₃ |

| Molecular Weight | 200.58 g/mol |

| CAS Number | 3011-89-0 |

| Appearance | Solid Crystalline, Cream color |

| Synonyms | 2-chloro-4-nitrobenzamide |

Hazard Classification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), Aklomide has been assigned the following hazard classifications[1]:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.

-

Skin Irritation (Category 2): Causes skin irritation.

-

Serious Eye Irritation (Category 2): Causes serious eye irritation.

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory tract irritation: May cause respiratory irritation.

This classification implies that this compound poses a moderate acute oral hazard and is an irritant to the skin, eyes, and respiratory system upon single exposure. However, the underlying experimental data and protocols for these classifications are not publicly detailed.

Toxicological Data Summary

A thorough review of available scientific literature and toxicological databases reveals a significant lack of quantitative data for this compound. Specific values for key toxicological endpoints are not published in readily accessible sources.

Table 1: Summary of Available Toxicological Endpoints for this compound

| Toxicity Endpoint | Species | Route | Value | Reference |

| Acute Oral Toxicity (LD₅₀) | Data Not Available | Oral | Data Not Available | - |

| Acute Dermal Toxicity (LD₅₀) | Data Not Available | Dermal | Data Not Available | - |

| Acute Inhalation Toxicity (LC₅₀) | Data Not Available | Inhalation | Data Not Available | - |

| NOAEL (Subchronic) | Data Not Available | Oral | Data Not Available | - |

| NOAEL (Chronic) | Data Not Available | Oral | Data Not Available | - |

LD₅₀ (Lethal Dose, 50%): The dose of a substance that is lethal to 50% of a test population. LC₅₀ (Lethal Concentration, 50%): The concentration of a substance in the air that is lethal to 50% of a test population. NOAEL (No-Observed-Adverse-Effect Level): The highest dose or exposure level of a substance at which no adverse effects are observed in a population.

Experimental Protocols

Due to the absence of published toxicological studies, detailed experimental protocols for the determination of this compound's toxicity are not available. Standardized OECD (Organisation for Economic Co-operation and Development) guidelines are typically followed for such assessments. A general overview of what these protocols would entail is provided below.

Acute Oral Toxicity (Following OECD Guideline 423)

An acute oral toxicity study would typically involve the administration of a single dose of this compound to a group of laboratory animals, usually rats. The animals would be observed for a period of 14 days for signs of toxicity and mortality.

Caption: General workflow for an acute oral toxicity study.

Subchronic Oral Toxicity (Following OECD Guideline 408)

A 90-day subchronic oral toxicity study would involve the daily administration of this compound to animals (e.g., rats) at three or more dose levels.

Caption: Key stages of a subchronic oral toxicity study.

Genotoxicity, Carcinogenicity, and Reproductive Toxicity

There is no publicly available information regarding the genotoxic, carcinogenic, or reproductive and developmental toxicity of this compound. Standard assays to evaluate these endpoints would include:

-

Genotoxicity: Ames test (bacterial reverse mutation assay), in vitro and in vivo micronucleus assays, and chromosomal aberration tests.

-

Carcinogenicity: Long-term (typically 2-year) animal bioassays.

-

Reproductive and Developmental Toxicity: Two-generation reproductive toxicity studies and prenatal developmental toxicity studies.

Mechanism of Action

The mechanism of toxic action for this compound has not been elucidated in the available literature. Based on its chemical structure, a 2-chloro-4-nitrobenzamide, potential mechanisms could involve metabolic activation of the nitro group or reactions involving the chloro-substituted aromatic ring. However, without experimental data, this remains speculative.

Caption: Hypothetical pathway for this compound-induced toxicity.

Conclusion

The toxicological profile of this compound is largely incomplete based on publicly accessible data. While GHS classifications indicate potential for acute oral toxicity and irritation, the absence of quantitative data such as LD₅₀ and NOAEL values, along with the lack of studies on chronic exposure, genotoxicity, carcinogenicity, and reproductive toxicity, represents a significant data gap. For a comprehensive understanding of the toxicological risks associated with this compound, detailed experimental studies following established international guidelines are required. Researchers and drug development professionals should exercise caution and consider the need for de novo toxicological evaluation when handling or considering this compound for further development.

References

Methodological & Application

Application Notes and Protocols for Aklomide Efficacy Testing in Chicken Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coccidiosis, a parasitic disease caused by protozoa of the genus Eimeria, poses a significant threat to the poultry industry worldwide, leading to substantial economic losses through mortality, reduced weight gain, and poor feed conversion. Aklomide is an anticoccidial compound that has been utilized in the prevention and control of this disease. These application notes provide detailed protocols for evaluating the efficacy of this compound in chicken animal models, focusing on standardized methodologies for consistent and reproducible results. The protocols described herein are based on established battery cage trial models, a controlled method for assessing anticoccidial drug efficacy.

Principle of this compound Action

This compound is a coccidiostat that interferes with the early stages of the Eimeria life cycle. While its precise molecular mechanism is not fully elucidated, its efficacy is often enhanced when used in combination with other anticoccidial agents, such as sulfonamides. For instance, Novastat®, a combination of this compound and Sulfanitran, has demonstrated high effectiveness in controlling coccidiosis caused by species such as Eimeria tenella and Eimeria acervulina.[1][2]

Host Immune Response to Eimeria Infection

Understanding the host's immune response to Eimeria infection is crucial for contextualizing the action of anticoccidial drugs. Eimeria infection triggers a complex interplay of innate and adaptive immune responses within the chicken's intestinal mucosa. Key signaling pathways, such as the Toll-like receptor (TLR) and NF-κB pathways, are activated upon parasite recognition, leading to the production of pro-inflammatory cytokines and the initiation of an inflammatory response aimed at controlling the parasite.[3][4][5]

Experimental Protocols

Protocol 1: Battery Cage Efficacy Trial

This protocol outlines a standard battery cage trial to assess the efficacy of this compound against a specific Eimeria species.

1. Experimental Animals and Housing:

-

Species: Broiler chickens (e.g., Cobb 500, Ross 308).

-

Age: Day-old chicks.

-

Housing: Raised in wire-floored battery cages to prevent reinfection from litter. Cages should be thoroughly cleaned and disinfected prior to the study.

-

Environment: Maintain appropriate brooding temperature, lighting, and ventilation.

2. Diet and Water:

-

Provide ad libitum access to a balanced, unmedicated starter feed.

-

Ensure a constant supply of fresh, clean water.

-

The test substance (this compound) should be incorporated into the feed at the desired concentration for the treatment groups.

3. Experimental Design:

-

Group 1: Uninfected, Untreated Control (UUC): Birds receive unmedicated feed and are not infected.

-

Group 2: Infected, Untreated Control (IUC): Birds receive unmedicated feed and are infected.

-

Group 3: Infected, this compound-Treated (TEST): Birds receive feed medicated with this compound at the test concentration and are infected.

-

Replicates: Use a sufficient number of birds per group (e.g., 10 birds per replicate, with 4-6 replicates per group) to ensure statistical power.

4. Infection:

-

Parasite: Use a specific, recent field isolate or a reference strain of Eimeria (e.g., E. tenella, E. acervulina).

-

Inoculum Preparation: Culture and sporulate oocysts. The number of sporulated oocysts per bird should be titrated to cause a significant, but not overwhelming, infection (e.g., a 15-25% reduction in weight gain in the IUC group).

-

Inoculation: At approximately 14 days of age, orally inoculate each bird in the IUC and TEST groups with the prepared oocyst suspension.

5. Data Collection and Efficacy Parameters:

-

Body Weight Gain (BWG): Weigh birds at the start of the treatment period (e.g., day 13) and at the end of the trial (e.g., day 21). Calculate the average weight gain per bird for each group.

-

Feed Conversion Ratio (FCR): Record the total feed consumed per replicate during the trial period. Calculate FCR as the total feed consumed divided by the total weight gain.

-

Mortality: Record daily mortality.

-

Lesion Scoring: At the end of the trial (typically 7 days post-infection), euthanize a subset of birds from each group. Score the gross intestinal lesions according to the Johnson and Reid (1970) method, which uses a scale of 0 (no lesions) to 4 (severe lesions).

-

Oocyst Shedding (Oocysts Per Gram of Feces - OPG): Collect fecal samples from each replicate for several days post-infection (e.g., days 5-8 post-infection). Use a standardized method, such as the McMaster technique, to count the number of oocysts per gram of feces.

Protocol 2: Oocyst Counting (McMaster Technique)

1. Materials:

-

McMaster counting chamber

-

Microscope

-

Saturated salt (NaCl) solution (flotation solution)

-

Beaker, gauze, and stirring rod

-

Graduated cylinder and pipette

-

Scale

2. Procedure:

-

Weigh 2 grams of a pooled fecal sample from a single replicate.

-

Add the fecal sample to a beaker and add 28 ml of saturated salt solution.

-

Mix thoroughly with a stirring rod to create a uniform suspension.

-

Strain the suspension through a layer of gauze into another beaker.

-

Using a pipette, immediately fill both chambers of the McMaster slide.

-

Let the slide sit for 5 minutes to allow the oocysts to float to the top.

-

Under a microscope at 100x magnification, count the oocysts within the grid of both chambers.

-

Calculate the OPG using the following formula: OPG = (Total oocysts in both chambers) x 50

Data Presentation

The following tables present illustrative data from a hypothetical this compound efficacy trial against Eimeria tenella. This data is representative of expected outcomes and should be used for comparative purposes.

Table 1: Performance Data

| Group | Average Body Weight Gain (g) | Feed Conversion Ratio (FCR) | Mortality (%) |

| Uninfected, Untreated Control (UUC) | 550 | 1.50 | 0 |

| Infected, Untreated Control (IUC) | 420 | 1.95 | 15 |

| Infected, this compound-Treated (TEST) | 535 | 1.55 | 2 |

Table 2: Parasitological and Pathological Data

| Group | Mean Lesion Score (0-4) | Mean Oocyst Shedding (OPG x 10³) |

| Uninfected, Untreated Control (UUC) | 0.0 | 0 |

| Infected, Untreated Control (IUC) | 3.2 | 250 |

| Infected, this compound-Treated (TEST) | 0.5 | 25 |

Conclusion

The protocols detailed in these application notes provide a robust framework for the evaluation of this compound's efficacy against coccidiosis in chickens. Consistent application of these methods, particularly in controlled battery cage trials, will yield reliable data on key performance and parasitological parameters. The illustrative data demonstrates the expected outcomes of a successful anticoccidial agent, characterized by improved weight gain and feed conversion, and a significant reduction in mortality, intestinal lesions, and oocyst shedding. Researchers and drug development professionals can adapt these protocols to assess novel anticoccidial candidates and formulations.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Invasion mechanisms of Eimeria coccidian and host immune responses in chicken intestine_A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Understanding the interactions between Eimeria infection and gut microbiota, towards the control of chicken coccidiosis: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

Application Note: Determination of Aklomide Residues in Poultry Tissues by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantification of aklomide residues in various poultry tissues, including muscle, liver, and skin with adhering fat. This compound is a coccidiostat used in the poultry industry to control parasitic infections. Monitoring its residue levels in edible tissues is crucial to ensure food safety and compliance with regulatory limits. The described protocol employs a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, which offers high selectivity and sensitivity for the detection of this compound. This document provides a comprehensive guide, from sample preparation to data analysis, to facilitate the accurate determination of this compound residues in a laboratory setting.

Introduction

Coccidiosis is a prevalent and economically significant parasitic disease in the poultry industry. This compound (2-chloro-4-nitrobenzamide) is a synthetic compound effective in the prevention and control of this disease. However, the use of veterinary drugs like this compound can lead to the presence of residues in edible tissues, which may pose a risk to consumers. Regulatory agencies worldwide have established Maximum Residue Limits (MRLs) for this compound in poultry products to safeguard public health.[1][2]

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the analysis of veterinary drug residues in food matrices due to its high sensitivity, specificity, and ability to handle complex samples.[3] This application note outlines a complete workflow for the analysis of this compound in poultry tissues, providing researchers and analysts with the necessary protocols to implement this method.

Experimental Protocols

Sample Preparation

A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is employed for the extraction and cleanup of this compound from poultry tissues.

Materials:

-

Homogenizer (e.g., rotor-stator or blender)

-

Centrifuge capable of 5000 x g

-

50 mL polypropylene centrifuge tubes

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Formic acid (FA), analytical grade

-

Magnesium sulfate (MgSO₄), anhydrous

-

Sodium chloride (NaCl)

-

Dispersive solid-phase extraction (d-SPE) tubes containing primary secondary amine (PSA) and C18 sorbents

-

Syringe filters (0.22 µm)

Procedure:

-

Accurately weigh 2 ± 0.1 g of homogenized poultry tissue (muscle, liver, or skin/fat) into a 50 mL centrifuge tube.

-

Add 10 mL of 1% formic acid in acetonitrile.

-

Homogenize the sample for 1 minute at high speed.

-

Add 4 g of anhydrous MgSO₄ and 1 g of NaCl to the tube.

-

Immediately cap and shake vigorously for 1 minute.

-

Centrifuge at 5000 x g for 10 minutes at 4°C.

-

Transfer the upper acetonitrile layer (supernatant) to a d-SPE tube containing 150 mg PSA and 50 mg C18.

-

Vortex for 30 seconds to facilitate the cleanup process.

-

Centrifuge at 5000 x g for 5 minutes.

-

Take an aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The analysis is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

LC Parameters:

-

Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A linear gradient starting from 5% B, increasing to 95% B over 8 minutes, holding for 2 minutes, and then re-equilibrating to initial conditions.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

MS/MS Parameters:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Gas Flows: Optimized for the specific instrument

-

MRM Transitions: To be determined by infusing a standard solution of this compound to identify the precursor ion and optimize collision energies for the most abundant and specific product ions. Two transitions are typically monitored for each analyte: one for quantification and one for confirmation.

Data Presentation

Maximum Residue Limits (MRLs)

The following table summarizes the established MRLs for this compound in poultry tissues in the United States.

| Tissue | MRL (µg/kg) | Reference |

| Muscle | 3000 | 21 CFR 556.30[1] |

| Liver | 4500 | 21 CFR 556.30[1] |

| Kidney | 4500 | 21 CFR 556.30[1] |

| Skin with Fat | 4500 | 21 CFR 556.30[1] |

Hypothetical Quantitative Data

The following table presents a hypothetical example of quantitative results for this compound residues in different poultry tissues, demonstrating how data can be presented and compared against the established MRLs.

| Sample ID | Tissue Type | This compound Concentration (µg/kg) | Below MRL? |

| CHK-001 | Muscle | 152.8 | Yes |

| CHK-002 | Liver | 350.2 | Yes |

| CHK-003 | Skin/Fat | 215.5 | Yes |

| CHK-004 | Muscle | 3200.1 | No |

| CHK-005 | Liver | 480.6 | Yes |

Visualization of Experimental Workflow

References

Aklomide in Combination Therapy: Application Notes and Protocols for Anticoccidial Drug Development

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of aklomide in combination with other anticoccidial agents for the control of coccidiosis in poultry. The information is compiled to assist in the design and evaluation of novel anticoccidial therapies.

Introduction

Coccidiosis, a parasitic disease of the intestinal tract caused by protozoa of the genus Eimeria, represents a significant economic burden on the global poultry industry. Control of this disease has largely relied on the prophylactic use of anticoccidial drugs. However, the emergence of drug-resistant Eimeria strains necessitates the exploration of new therapeutic strategies, including the use of combination therapies to enhance efficacy and mitigate resistance development.

This compound (2-chloro-4-nitrobenzamide) is a synthetic anticoccidial compound that has been utilized in combination with other drugs to broaden the spectrum of activity and improve disease control. This document focuses on the well-documented combinations of this compound with sulfanitran and roxarsone, commercially known as Novastat and Novastat-3.

This compound Combination Therapies: Efficacy Data

The efficacy of this compound in combination therapies has been evaluated against key Eimeria species affecting poultry. The "Performance Index" is a composite measure used to assess the overall effectiveness of an anticoccidial drug, integrating data on mortality, weight gain, and fecal scores.

Efficacy Against Eimeria tenella

Eimeria tenella is a highly pathogenic species causing cecal coccidiosis, often leading to significant mortality. The combination of this compound with sulfanitran (Novastat) and with both sulfanitran and roxarsone (Novastat-3) has demonstrated significant efficacy in controlling E. tenella infections in chicks.

| Treatment Group | This compound (%) | Sulfanitran (%) | Roxarsone (%) | Performance Index | Relative Survival (%) | Relative Mean Fecal Score (%) | Relative Mean Gain (%) |

| Non-medicated Infected Control | 0 | 0 | 0 | 99 | 55 | 1 | 28 |

| Novastat | 0.025 | 0.02 | 0 | 287 | 100 | 96 | 91 |

| Novastat-3 | 0.025 | 0.02 | 0.005 | 291 | Not Reported | Not Reported | Not Reported |

Table 1: Efficacy of this compound Combination Therapies against Eimeria tenella Infection in Chicks.[1]

Efficacy Against Eimeria acervulina

Eimeria acervulina causes duodenal coccidiosis, leading to morbidity and reduced weight gain. A combination of 0.025% this compound with varying concentrations of sulfanitran has been evaluated for the prevention of morbidity and mortality due to E. acervulina. While the specific quantitative outcomes of these trials are not detailed in the available literature, the investigation into this combination highlights its perceived utility against intestinal coccidiosis.

Combination with Roxarsone and Zinc Bacitracin

A series of three broiler trials evaluated the effects of roxarsone and zinc bacitracin in the presence of this compound. While this study did not specifically induce a coccidiosis challenge, it provides insights into the growth-promoting effects and compatibility of these compounds.

| Treatment Group | Roxarsone (ppm) | Zinc Bacitracin ( g/ton ) | This compound (%) | Outcome |

| Control | 0 | 0 | 0.025 | Baseline body weight and feed efficiency. |

| Roxarsone Supplemented | 25, 50, or 75 | 0 | 0.025 | Significantly higher body weights at eight weeks of age compared to the control group.[2][3] |

| High Roxarsone | 75 | 0 | 0.025 | Significant improvement in feed efficiency over the 50 ppm roxarsone and control groups.[2][3] |

| Zinc Bacitracin Supplemented | 0 | 15, 30, or 60 | 0.025 | No significant growth or feed efficiency response at any level of supplementation.[2][3] |

Table 2: Effects of Roxarsone and Zinc Bacitracin in the Presence of this compound on Broiler Performance.[2][3] The rate of mortality was not significantly influenced by any of the dietary treatments in these trials.[2][3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound combination therapies.

Protocol 1: Anticoccidial Efficacy Trial in Battery Cages (Based on the Morehouse-Baron Method)

This protocol is designed to evaluate the efficacy of anticoccidial compounds against a controlled Eimeria challenge in a laboratory setting.

Objective: To determine the efficacy of a test compound or combination in preventing mortality and morbidity associated with coccidiosis.

Materials:

-

Day-old broiler chicks

-

Coccidia-free starter feed

-